7-Nitro-1,3,5-triazaadamantane
Overview
Description
Synthesis Analysis
The synthesis of 7-Nitro-1,3,5-triazaadamantane involves the reduction of the nitro group to amino derivatives, which can further undergo substitutive deamination to produce chloro-, bromo-, and thiocyanato- derivatives. Desulfurization of the thiocyanato derivative yields 1,3,5-triazaadamantane, highlighting the compound's adaptability in synthetic chemistry (Kuznetsov, Kosmakov, & Unkovskii, 1985).
Molecular Structure Analysis
Structural analysis through crystallography and NMR data offers insights into the molecular configuration of 7-Nitro-1,3,5-triazaadamantane. The compound exhibits an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring, which is critical for its stability and reactivity (Sopková-de Oliveira Santos, Collot, & Rault, 2000).
Chemical Reactions and Properties
7-Nitro-1,3,5-triazaadamantane undergoes various chemical reactions, including nitration and nitrosation, leading to the formation of N-nitro- and N-nitroso-amines. These reactions showcase the compound's chemical versatility and its potential for further functionalization (Farminer & Webb, 1976).
Scientific Research Applications
Mononuclear Transition Metal Complexes
- Scientific Field: Chemistry, specifically inorganic and coordination chemistry .
- Application Summary: 7-Nitro-1,3,5-triazaadamantane is used in the synthesis of mononuclear transition metal complexes. These complexes have potential applications in various areas, including catalysis, magnetism, and materials science .
- Methods of Application: The synthesis involves the reaction of 7-nitro-1,3,5-triazaadamantane with metal chlorides to form complexes of the type [MCl2(7-nitro-1,3,5-triaza-adamantane)2] (M = Zn(II), Pd(II), Pt(II)) and [MCl2(H2O)2(7-nitro-1,3,5-triazaadamantane)2] (M = Mn (II), Co(II), Ni(II)). The structures of these complexes have been analyzed using X-ray crystallography, elemental analysis, IR and solid state 13C and 15N NMR spectroscopy, supported by density functional theory/gauge independent atomic orbital (DFT/GIAO) calculations .
- Results or Outcomes: In each case, 7-nitro-1,3,5-triazaadamantane acts as a mono-dentate ligand and binds to one metal center only, despite the presence of three equivalent amino nitrogens. In the Co(II) and Ni(II) complexes, a two-dimensional intermolecular hydrogen bonding network between the aqua- and the chloro ligands is established .
Antiviral Activity
- Scientific Field: Medical Chemistry and Pharmacology .
- Application Summary: Among the triazaadamantane derivatives, 7-nitro-1,3,5-triazaadamantane has shown pronounced antiviral activity .
- Results or Outcomes: The compound showed significant activity against the Frunze strain of influenza A virus at a concentration of 1 µM. Its hydrochloric acid salt also showed activity against the 1C and 9C herpes viruses at a concentration of 100 µM .
Synthesis of trans-Platinum (II) Oxadiazoline Complexes
- Scientific Field: Inorganic and Coordination Chemistry .
- Application Summary: 7-Nitro-1,3,5-triazaadamantane is used in the synthesis of trans-platinum (II) oxadiazoline complexes .
- Methods of Application: The synthesis involves the cycloaddition of nitrones to one of the coordinated nitriles in trans-[PtCl2 (PhCN)2], followed by exchange of the other nitrile by 7-Nitro-1,3,5-triazaadamantane .
Safety And Hazards
Future Directions
The significant increase in the number of publications during the last decade concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds1. The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed1.
properties
IUPAC Name |
7-nitro-1,3,5-triazatricyclo[3.3.1.13,7]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c12-11(13)7-1-8-4-9(2-7)6-10(3-7)5-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPLVTOEOMJNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037017 | |
Record name | 1,3,5-Triaza-7-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,3,5-triazaadamantane | |
CAS RN |
14612-28-3 | |
Record name | 1,3,5-Triaza-7-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitro-1,3,5-triaza-adamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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